(4-(Dimethylamino)pyridin-2-yl)methanol
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Overview
Description
(4-(Dimethylamino)pyridin-2-yl)methanol: is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It is a derivative of pyridine, characterized by the presence of a dimethylamino group at the 4-position and a hydroxymethyl group at the 2-position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Pyridine with Dimethylamine: One common method involves the reaction of pyridine with dimethylamine.
Reaction of Pyridine with Formaldehyde and Dimethylamine: Another method involves the reaction of pyridine with formaldehyde and dimethylamine.
Industrial Production Methods: Industrial production methods for (4-(Dimethylamino)pyridin-2-yl)methanol are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Products typically include carboxylic acids or ketones.
Reduction: Products include alcohols or amines.
Substitution: A wide range of substituted pyridine derivatives, depending on the reactants used .
Scientific Research Applications
Chemistry: (4-(Dimethylamino)pyridin-2-yl)methanol is used as a nucleophilic catalyst in various organic transformations, including esterifications, acylations, and the Baylis-Hillman reaction .
Biology: In biological research, the compound is used to study enzyme mechanisms and as a reagent in the synthesis of biologically active molecules .
Industry: Industrially, this compound is used in the production of dyes, fragrances, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (4-(Dimethylamino)pyridin-2-yl)methanol involves its role as a nucleophilic catalyst. The dimethylamino group enhances the nucleophilicity of the pyridine ring, allowing it to participate in various chemical reactions. The compound can form intermediate complexes with reactants, facilitating the formation of the desired products .
Comparison with Similar Compounds
4-Dimethylaminopyridine (DMAP): A highly versatile nucleophilic catalyst used in similar reactions.
4-Dimethylaminoantipyrine: Another compound with a dimethylamino group, used in different chemical and pharmaceutical applications.
Uniqueness: (4-(Dimethylamino)pyridin-2-yl)methanol is unique due to the presence of both a dimethylamino group and a hydroxymethyl group on the pyridine ring. This combination of functional groups enhances its reactivity and makes it suitable for a wide range of chemical transformations .
Properties
IUPAC Name |
[4-(dimethylamino)pyridin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10(2)8-3-4-9-7(5-8)6-11/h3-5,11H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWKOLJQHBWLBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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